molecular formula C19H27N3O3 B2969335 1-Cyclohexyl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea CAS No. 894011-57-5

1-Cyclohexyl-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methylurea

Cat. No. B2969335
CAS RN: 894011-57-5
M. Wt: 345.443
InChI Key: KMFSLIXZQQNZRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-CYCLOHEXYL-3-(3-METHOXYPHENYL)UREA” is a related compound with the linear formula C14H20N2O2 . Another related compound is “1-cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea” with the molecular formula C16H24N2O2 .


Molecular Structure Analysis

The molecular weight of “1-CYCLOHEXYL-3-(3-METHOXYPHENYL)UREA” is 248.328 . The molecular weight of “1-cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea” is 276.37 .


Physical And Chemical Properties Analysis

The compound “1-CYCLOHEXYL-3-(3-METHOXYPHENYL)UREA” has a molecular weight of 248.328 . The compound “1-cyclohexyl-3-[1-(3-methoxyphenyl)ethyl]urea” has a molecular weight of 276.37 . The compound “1-Cyclohexyl-3-methoxybenzene” has a molecular weight of 190.28100 .

Scientific Research Applications

Antiurease Activity and Synthesis of Novel Mannich Base

A study by Liaqat et al. (2017) focused on the synthesis, characterization, and antiurease activities of a novel Mannich base and its metal complexes. The Mannich base, synthesized using cyclohexanone, showed moderate antiurease activity. Notably, its complexes with Ni (II) and Fe (II) exhibited potent antiurease activity, highlighting the significance of such compounds in medicinal chemistry and potential applications in designing urease inhibitors (Liaqat et al., 2017).

Plant Growth Regulation

Coolbaugh et al. (1978) investigated α-Cyclopropyl-α-[p-methoxyphenyl]-5-pyrimidine methyl alcohol (ancymidol), a compound inhibiting specific oxidations in plant tissues, demonstrating its role as a plant growth regulator. This study provides insights into the biochemical interactions between synthetic compounds and plant physiology, illustrating the potential for chemical manipulation of plant growth and development (Coolbaugh et al., 1978).

Synthesis of Cyclic Dipeptidyl Ureas

Sañudo et al. (2006) reported on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, introducing a new class of cyclic dipeptidyl ureas. These compounds represent a novel category of pseudopeptidic triazines, which might offer new avenues in peptide research and drug design, highlighting the versatility of urea derivatives in synthesizing complex molecular architectures (Sañudo et al., 2006).

Molecular Docking and DNA Binding

A study by Mushtaque et al. (2016) focused on the synthesis, molecular docking, DNA binding, and cytotoxicity of novel acyl thiourea derivatives. The synthesized compound demonstrated the ability to interact with DNA, evidenced by molecular docking studies and DNA binding assays. This research underscores the potential of such chemical entities in therapeutic applications, particularly in targeting DNA for cancer therapy (Mushtaque et al., 2016).

Safety and Hazards

Sigma-Aldrich provides “1-CYCLOHEXYL-3-(3-METHOXYPHENYL)UREA” to early discovery researchers as part of a collection of rare and unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-cyclohexyl-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-21(15-7-4-3-5-8-15)19(24)20-14-11-18(23)22(13-14)16-9-6-10-17(12-16)25-2/h6,9-10,12,14-15H,3-5,7-8,11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFSLIXZQQNZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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